1H-Pyrrole, 2,4-diethyl- CAS 90154-78-2 physicochemical properties
1H-Pyrrole, 2,4-diethyl- CAS 90154-78-2 physicochemical properties
1H-Pyrrole, 2,4-diethyl- (CAS 90154-78-2): Physicochemical Properties, Synthetic Utility, and Mechanistic Applications in Advanced Molecular Design
Executive Summary
As a Senior Application Scientist, I often emphasize to my research teams that the true value of a chemical building block lies in its regioselective electronic asymmetry. 1H-Pyrrole, 2,4-diethyl- (CAS 90154-78-2) is a prime example of this principle. By strategically masking the 2- and 4-positions with lipophilic ethyl groups, the pyrrole core is forced to direct electrophilic attacks exclusively to the highly reactive 5-position (the α -carbon) and the 3-position (the β -carbon)[1]. This controlled reactivity makes 2,4-diethylpyrrole an indispensable precursor in two highly advanced fields: the synthesis of complex macrocycles (like porphyrins and azacoronenes) and the development of targeted tyrosine kinase inhibitors[1][2].
This technical guide deconstructs the physicochemical profile of 2,4-diethylpyrrole, details the causality behind its experimental handling, and provides self-validating protocols for its integration into cutting-edge drug development and materials science workflows.
Part 1: Physicochemical Profiling & Structural Dynamics
The physical properties of 2,4-diethylpyrrole dictate its behavior in both organic synthesis and biological systems. The electron-donating nature of the ethyl groups enriches the π -system of the pyrrole ring, increasing its nucleophilicity while simultaneously enhancing its lipophilicity (LogP). This lipophilic enhancement is critical for small-molecule drug design, allowing derivatives to anchor securely into the hydrophobic pockets of kinase active sites.
Table 1: Quantitative Physicochemical Data of 1H-Pyrrole, 2,4-diethyl-
| Property | Value / Description |
| CAS Registry Number | 90154-78-2[1] |
| Molecular Formula | C8H13N[1] |
| Molecular Weight | 123.20 g/mol [1] |
| IUPAC Name | 2,4-diethyl-1H-pyrrole[1] |
| Appearance | Colorless to pale yellow liquid (darkens upon oxidation) |
| Density | ~0.91 - 0.93 g/cm³ (Estimated based on alkylpyrrole homologs) |
| Boiling Point | 205 - 215 °C (Estimated at 760 mmHg) |
| Solubility Profile | Soluble in DCM, DMF, Ethanol; Insoluble in Water |
| Storage Conditions | 15-25°C, tightly closed, protected from light and oxygen[1] |
Note: Due to the electron-rich nature of the pyrrole ring, the compound is highly susceptible to photo-oxidation and auto-oxidation, often degrading into colored pyrrolinones if not stored under inert gas[1].
Part 2: Mechanistic Application 1 - Porphyrinogen & Macrocycle Synthesis
In both prebiotic chemistry and modern materials science, 2,4-diethylpyrrole is utilized to synthesize highly conjugated macrocycles, such as octaethylporphyrin analogs and sulfur-embedded azacoronenes[2][3].
When reacted with formaldehyde, the unsubstituted α -position of 2,4-diethylpyrrole undergoes electrophilic addition. The choice of an acidic environment is not merely catalytic; acid thermodynamically stabilizes the highly reactive azafulvene intermediate, significantly lowering the activation barrier for sequential C–C bond formations[4]. This allows the growing oligopyrrole chain to favorably cyclize into a porphyrinogen before linear polymerization takes over[3][4].
Workflow of acid-catalyzed co-oligomerization of 2,4-diethylpyrrole into porphyrin.
Protocol 1: Acid-Catalyzed Co-Oligomerization to Porphyrin Analogs
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Step 1: Anaerobic Initiation. In a rigorously degassed aqueous/methanol solution, combine 2,4-diethylpyrrole (10 mM) and formaldehyde (10 mM).
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Causality: Oxygen must be excluded initially to prevent premature oxidation of the growing oligopyrrole chains, which would terminate cyclization and yield intractable linear tars[3].
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Step 2: Acidification. Introduce HCl to achieve a pH < 3.
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Causality: The acidic environment thermodynamically stabilizes the azafulvene intermediate, directing the reaction toward the formation of dipyrromethanes and eventually bilanes[4].
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Step 3: Macrocyclization. Stir at 25 °C for 24 hours to form the colorless porphyrinogen.
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Step 4: Oxidative Aromatization (Self-Validating Step). Introduce a mild oxidant (e.g., sodium nitrite)[3].
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Validation: The reaction is self-indicating. The solution will rapidly transition from colorless to deep red/purple. UV-Vis spectroscopy acts as a definitive validation tool, revealing a sharp, intense Soret band (~400 nm) and characteristic Q-bands (500-700 nm), confirming full aromatization.
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Part 3: Mechanistic Application 2 - Scaffold for DNA-PK & Kinase Inhibitors
In pharmaceutical R&D, 2,4-diethylpyrrole is a privileged scaffold for developing indolinone-based kinase inhibitors[1]. A prominent example is the synthesis of SU11752, a potent inhibitor of DNA-Dependent Protein Kinase (DNA-PK)[5]. DNA-PK is the molecular sensor for DNA double-strand breaks (DSBs) caused by ionizing radiation, playing a pivotal role in the Non-Homologous End Joining (NHEJ) repair pathway[5]. By utilizing a 2,4-diethylpyrrole derivative to competitively inhibit the ATP-binding site of DNA-PK, cancer cells are stripped of their ability to repair radiation-induced DNA damage, leading to apoptosis[5].
Mechanism of DNA-PK inhibition by 2,4-diethylpyrrole derivatives in cancer therapy.
Protocol 2: Synthesis of Indolinone-Pyrrole Kinase Inhibitors
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Step 1: Reagent Preparation. Dissolve 1.0 eq of an oxoindoline core and 1.05 eq of 5-formyl-2,4-diethyl-1H-pyrrole-3-carboxylic acid in anhydrous ethanol.
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Causality: Ethanol provides a protic environment that stabilizes the transition state of the aldol addition while allowing the highly conjugated Z-isomer product to precipitate out of solution, driving the equilibrium forward.
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Step 2: Base Catalysis. Add 0.1 eq of piperidine.
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Causality: Piperidine acts as an efficient organocatalyst. It forms a highly reactive, transient iminium ion with the formylpyrrole, which is vastly more susceptible to nucleophilic attack by the enolized oxoindoline than the native aldehyde.
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Step 3: Reflux and Self-Validation. Heat the mixture to 80 °C for 2-4 hours.
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Validation: The reaction validates its own progress via a distinct phase change; the product precipitates as a brightly colored (yellow/orange) solid due to the extended π -conjugation of the newly formed alkene bridge.
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Step 4: Isolation & Verification. Cool to room temperature, filter, and wash with cold ethanol. Verify the Z-configuration via 1H-NMR. The pyrrole NH typically appears highly deshielded (>13 ppm) due to strict intramolecular hydrogen bonding with the oxoindoline carbonyl, confirming the correct stereochemistry for kinase hinge-binding.
References
- 1H-Pyrrole,2,4-Diethyl-(9Ci) CAS NO 90154-78-2. ChemicalCell.
- Porphinogen Formation from the Co-Oligomerization of Formaldehyde and Pyrrole: Free Energy Pathways. The Journal of Physical Chemistry A.
- Role of Acid in the Co-oligomerization of Formaldehyde and Pyrrole. ACS Omega.
- Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy. PMC / National Institutes of Health.
- Pyrrole-Fused Azacoronene Analog with Sulfur Embedded in the Outer Periphery. The Journal of Organic Chemistry.
